2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
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Overview
Description
2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with an imidazo[1,2-a]pyrazine structure
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Similar compounds such as pyrrolopyrazine derivatives have been known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, indicating potential molecular and cellular effects .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives which are then converted into α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne through Sonogashira cross-coupling reactions.
Formation of Pyrazole: The α,β-alkynyls react with hydrazine monohydrate to form pyrazoles.
Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar scaffold and exhibit various biological activities, including antimicrobial and antitumor properties.
Imidazo[1,2-a]pyrimidines: These compounds have similar synthetic routes and functionalizations and are used in medicinal chemistry.
Uniqueness
2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific structure, which combines a pyridine ring with an imidazo[1,2-a]pyrazine scaffold
Properties
IUPAC Name |
2-pyridin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.2ClH/c1-2-9(6-12-3-1)10-8-15-5-4-13-7-11(15)14-10;;/h1-3,6,8,13H,4-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQOFQZXSPNXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C3=CN=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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